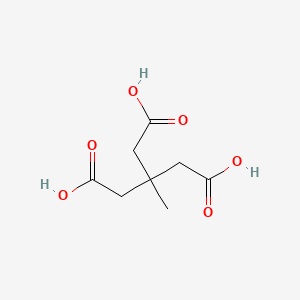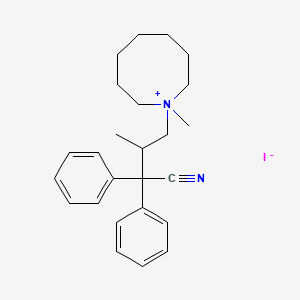
1-(3-Cyano-2-methyl-3,3-diphenylpropyl)-1-methylazocan-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyano-2-methyl-3,3-diphenylpropyl)-1-methylazocan-1-ium iodide is a chemical compound with the molecular formula C23H29IN2. It is known for its unique structure, which includes a cyano group, a methyl group, and two phenyl groups attached to a propyl chain, along with an azocanium ion. This compound is typically found as a white crystalline powder and is used as an intermediate in various chemical reactions .
Vorbereitungsmethoden
The synthesis of 1-(3-Cyano-2-methyl-3,3-diphenylpropyl)-1-methylazocan-1-ium iodide involves several steps. One common method includes the reaction of 3-cyano-2-methyl-3,3-diphenylpropyl chloride with 1-methylazocane in the presence of a base, followed by the addition of iodine to form the iodide salt. The reaction conditions typically require a dry, dark, and ventilated environment to ensure the stability of the compound .
Analyse Chemischer Reaktionen
1-(3-Cyano-2-methyl-3,3-diphenylpropyl)-1-methylazocan-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to form different products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(3-Cyano-2-methyl-3,3-diphenylpropyl)-1-methylazocan-1-ium iodide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Cyano-2-methyl-3,3-diphenylpropyl)-1-methylazocan-1-ium iodide involves its interaction with specific molecular targets and pathways. The cyano group and phenyl rings play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets are still under investigation, but it is believed to modulate cellular signaling and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-(3-Cyano-2-methyl-3,3-diphenylpropyl)-1-methylazocan-1-ium iodide can be compared with similar compounds such as:
1-(3-Cyano-2-methyl-3,3-diphenylpropyl)-1-methylazepanium iodide: Similar structure but different ion.
1-(3-Cyano-2-methyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide: Similar structure with a piperidinium ion instead of an azocanium ion.
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
7468-06-6 |
|---|---|
Molekularformel |
C25H33IN2 |
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
3-methyl-4-(1-methylazocan-1-ium-1-yl)-2,2-diphenylbutanenitrile;iodide |
InChI |
InChI=1S/C25H33N2.HI/c1-22(20-27(2)18-12-4-3-5-13-19-27)25(21-26,23-14-8-6-9-15-23)24-16-10-7-11-17-24;/h6-11,14-17,22H,3-5,12-13,18-20H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZTWULQPQABQOBL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C[N+]1(CCCCCCC1)C)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


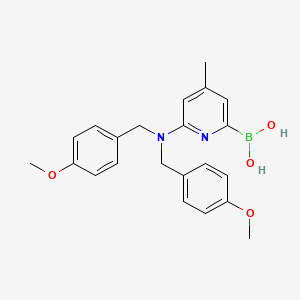
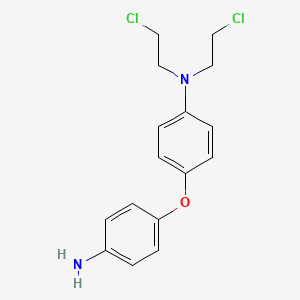

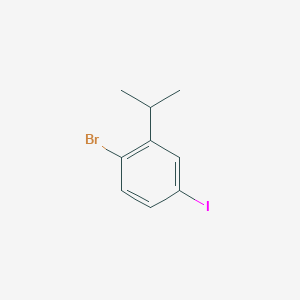
![1-[(4-Methoxyphenyl)methylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B13992218.png)
![3-[4-(2-Aminoethylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13992221.png)

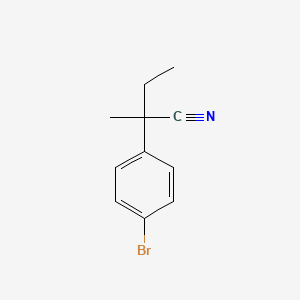
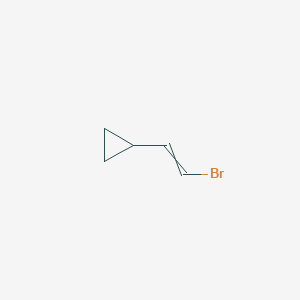
![4-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B13992249.png)


![9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13992276.png)
